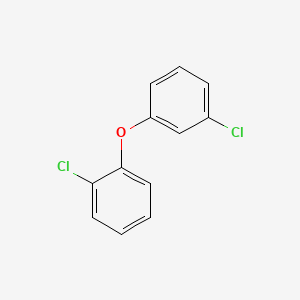

2,3'-Dichlorodiphenyl ether

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7024-99-9 |

|---|---|

Molekularformel |

C12H8Cl2O |

Molekulargewicht |

239.09 g/mol |

IUPAC-Name |

1-chloro-2-(3-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H |

InChI-Schlüssel |

NWRJCFQSGUPLID-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization of Dichlorodiphenyl Ethers

Established Synthetic Routes for Dichlorodiphenyl Ether Congeners

Intentional synthesis of dichlorodiphenyl ether congeners relies on established organic reactions that facilitate the formation of the diaryl ether bond. The choice of methodology depends on the desired isomer, required purity, and reaction scale.

The Ullmann condensation, first reported in 1905, is a classical and widely used method for preparing diaryl ethers. synarchive.comwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). synarchive.comwikipedia.orgorganic-chemistry.org In the context of dihalogenated diphenyl ethers, this typically means reacting a chlorophenol with a dichlorobenzene in the presence of a base and a copper catalyst. google.com

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The catalyst can be copper metal, often in an activated powder form, or various copper(I) and copper(II) salts. wikipedia.orgorgsyn.org A general representation of the synthesis for a dichlorodiphenyl ether is the reaction of a chlorophenoxide with a dichlorobenzene, catalyzed by a copper species.

For instance, the technical production of 3,4'-dichlorodiphenyl ether can be achieved by reacting 4-chlorophenol (B41353) with 1,3-dichlorobenzene. google.comgoogle.com The process involves mixing the reactants with potassium carbonate as the base and a copper-based catalyst, such as basic copper carbonate, in a high-boiling solvent at temperatures between 160°C and 190°C. google.comgoogle.com Modern advancements have introduced the use of ligands, such as diamines, amino acids, and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), which can accelerate the reaction and allow for more moderate temperatures. semanticscholar.orgresearchgate.net

Table 1: Key Parameters in Ullmann Ether Synthesis for Dichlorodiphenyl Ethers This table is interactive and can be sorted by clicking on the headers.

| Parameter | Description | Typical Examples |

|---|---|---|

| Aryl Halide | A chlorinated benzene (B151609) ring that couples with the phenoxide. | 1,3-Dichlorobenzene, 1,4-Dichlorobenzene |

| Phenol | A chlorinated phenol that provides the phenoxide nucleophile. | 3-Chlorophenol (B135607), 4-Chlorophenol |

| Catalyst | Typically copper-based, facilitating the C-O bond formation. | Copper powder, Cu(I)Cl, Basic Copper Carbonate |

| Base | Deprotonates the phenol to form the reactive phenoxide. | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) |

| Solvent | High-boiling polar solvents are traditionally used. | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF) |

| Temperature | Reactions are often conducted at elevated temperatures. | 160°C - 210°C |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). biomedres.usmdpi.com This methodology is applicable to the synthesis of diphenyl ethers, where an aqueous solution of a phenoxide can be made to react with an aryl halide in an organic solvent. crdeepjournal.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) ('quat') or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the aryl halide. biomedres.uscrdeepjournal.org

The primary advantage of PTC is its ability to increase reaction rates under milder conditions (lower temperatures) and often with improved yields and selectivity compared to traditional methods. biomedres.uscrdeepjournal.orgbiomedres.us It can eliminate the need for expensive, anhydrous, polar aprotic solvents and strong bases like sodium amide or sodium hydride, allowing for the use of inexpensive aqueous sodium hydroxide. crdeepjournal.orgphasetransfer.com Catalysts such as crown ethers and polyethylene (B3416737) glycols have also been employed, which are effective in complexing with alkali metal cations (like K⁺ or Na⁺) to create a more reactive, "naked" phenoxide anion in the organic phase. biomedres.usresearchgate.netcolab.ws While specific examples for 2,3'-dichlorodiphenyl ether are not prevalent, the principles have been successfully applied to the synthesis of various ethers and polymers containing diphenyl ether linkages. crdeepjournal.orgresearchgate.netcolab.ws

The synthesis of a specific dichlorodiphenyl ether isomer, such as this compound, requires careful strategic planning, primarily concerning the selection of starting materials. The substitution pattern of the final product is directly determined by the positions of the chlorine atoms on the precursor chlorophenol and dichlorobenzene.

For example, in the Ullmann synthesis of 3,4'-dichlorodiphenyl ether, two primary routes are theoretically possible:

Reaction of 3-chlorophenol with 1,4-dichlorobenzene. google.com

Reaction of 4-chlorophenol with 1,3-dichlorobenzene. google.com

The choice between these pathways for technical production may be influenced by factors such as the availability and cost of the starting materials and the ease of separating the final product from unreacted precursors by distillation. google.com This highlights the fundamental strategy for constructing a specific isomer: the ether linkage will form between the carbon atom of the aryl halide that bears the halogen and the oxygen atom of the phenoxide. By selecting the appropriate chlorinated precursors, a specific target moiety can be synthesized with high regioselectivity.

Formation of Dichlorodiphenyl Ethers as By-products and Impurities

Dichlorodiphenyl ethers and other polychlorinated diphenyl ethers (PCDEs) are not only produced intentionally but are also formed as unintentional by-products in various industrial and thermal processes. nih.govmdpi.com Their presence as impurities is a significant concern due to their persistence and structural similarity to other pollutants like polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs). mdpi.com

Chlorophenols are a class of chemicals with wide industrial applications, including their use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals, and as wood preservatives. taylorandfrancis.comnih.govafirm-group.com During the industrial synthesis of chlorophenols, such as through the chlorination of phenol, PCDEs can be formed as unintended by-products. nih.govmdpi.com These impurities can arise from the condensation reaction between chlorophenol molecules or between a chlorophenol and other chlorinated precursors present in the reaction mixture. The technical-grade preparations of some chlorophenols have been identified as a source of PCDEs in the environment. nih.govmdpi.com

High-temperature thermal processes, particularly municipal solid waste incineration, are a well-documented source of PCDEs. nih.govnih.gov These compounds can be formed through the condensation of precursors like chlorophenols and chlorobenzenes at temperatures below 450°C. nih.govmdpi.com This temperature range is significant as it is also conducive to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.gov The combustion of materials containing chlorinated organic compounds and a carbon source can lead to the formation of these precursors, which then react to form PCDEs. nih.govsinocurechem.com Studies of incinerator flue gas have detected peak concentrations of PCDEs in a furnace temperature range of approximately 270–440°C. nih.gov The congener profile of PCDEs from incineration differs from that found in chlorophenol formulations, with the former typically having a lower number of substituted chlorine atoms. mdpi.com

Table 2: Conditions for Unintentional Formation of Dichlorodiphenyl Ethers This table is interactive and can be sorted by clicking on the headers.

| Formation Pathway | Process | Precursors | Temperature Range |

|---|---|---|---|

| Chemical Synthesis | Industrial production of chlorophenols | Chlorophenols, Chlorinated precursors | Varies with synthesis method |

| Thermal Processes | Municipal and hazardous waste incineration | Chlorophenols, Chlorobenzenes | ~270°C - 450°C |

Advanced Derivatization Strategies for Structural Elucidation and Environmental Study

The accurate identification and quantification of this compound in environmental and biological samples necessitate the use of sensitive analytical techniques, often preceded by a derivatization step. Derivatization serves to enhance the volatility, thermal stability, and chromatographic properties of the analyte, as well as to introduce specific functionalities that improve its detectability by mass spectrometry (MS) and aid in structural confirmation by nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.comjfda-online.com

For gas chromatography-mass spectrometry (GC-MS) analysis, which is a common technique for the detection of persistent organic pollutants, derivatization is often essential. Hydroxylated metabolites of dichlorodiphenyl ethers, which can be formed through metabolic processes in organisms, are primary targets for derivatization.

Hydroxylation Followed by Silylation: One of the most prevalent derivatization strategies involves the introduction of a hydroxyl group onto the dichlorodiphenyl ether backbone, followed by silylation. The hydroxylation can be achieved through various chemical methods. The subsequent silylation of the hydroxyl group, typically with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. sigmaaldrich.com The resulting TMS ether derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.

Methoxycarbonylation: Another advanced derivatization technique is methoxycarbonylation. This method introduces a methoxycarbonyl group (-COOCH₃) onto the aromatic ring. This derivatization can be particularly useful for structural elucidation by mass spectrometry, as the ester group can influence the fragmentation pathways, providing valuable structural information.

Derivatization for NMR Analysis: While derivatization is more commonly associated with chromatographic methods, it can also be employed to enhance NMR analysis. The introduction of specific functional groups can alter the chemical shifts of nearby protons and carbons, helping to resolve overlapping signals and confirm the substitution pattern on the aromatic rings. For instance, the conversion of a hydroxylated derivative to its acetate (B1210297) or methyl ether can provide additional NMR data to support structural assignments. nih.govpitt.edu

| Derivatization Strategy | Reagent(s) | Purpose | Analytical Technique | Key Advantages | Reference |

| Hydroxylation followed by Silylation | 1. Oxidizing agent 2. BSTFA or MSTFA | Increase volatility and thermal stability | GC-MS | Well-established method, produces characteristic mass spectra | sigmaaldrich.com |

| Methoxycarbonylation | e.g., Methyl chloroformate | Enhance MS fragmentation for structural analysis | GC-MS, LC-MS | Provides additional structural information | researchgate.net |

| Acetylation of Hydroxylated Metabolite | Acetic anhydride | Improve chromatographic properties and provide additional NMR data | GC-MS, NMR | Confirms presence of hydroxyl groups, aids in spectral interpretation | nih.gov |

Table 2: Advanced Derivatization Strategies for this compound Analysis.

The structural elucidation of these derivatives relies heavily on modern analytical instrumentation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions. researchgate.net Tandem mass spectrometry (MS/MS) experiments are crucial for probing the structure of the derivatized molecules by analyzing their fragmentation patterns. researchgate.net 1D and 2D NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, are indispensable for unambiguously determining the connectivity and substitution patterns of the derivatized dichlorodiphenyl ether. nih.govpitt.edu

In environmental studies, these advanced derivatization strategies, coupled with sensitive analytical techniques, are vital for tracking the presence and transformation of this compound and its metabolites. This information is critical for assessing its environmental impact and understanding its potential for bioaccumulation and toxicity.

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the environmental occurrence and spatiotemporal distribution of the chemical compound This compound .

Widespread research and monitoring studies have focused on broader categories of related compounds, such as polychlorinated diphenyl ethers (PCDEs) as a whole, as well as other persistent organic pollutants like polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT) and its metabolites. While these studies confirm that chlorinated compounds are distributed globally and found in various environmental compartments, the specific data required to detail the atmospheric presence, aquatic occurrence, terrestrial accumulation, and bioaccumulation of the this compound isomer is not available in the public domain.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article while strictly focusing on "this compound".

Environmental Occurrence and Spatiotemporal Distribution of Polychlorinated Diphenyl Ethers

Source Apportionment and Emission Inventories for PCDEs

Polychlorinated diphenyl ethers (PCDEs) are environmental contaminants that are not intentionally produced but are generated as byproducts in various industrial processes. Identifying and quantifying their sources are crucial for understanding their environmental fate and for developing effective mitigation strategies. Source apportionment studies for PCDEs, however, are limited, and specific emission inventories for individual congeners like 2,3'-Dichlorodiphenyl ether are not well-established.

The primary anthropogenic sources of PCDEs are industrial chemical manufacturing and combustion processes. Specifically, PCDEs are known to be formed as unintentional byproducts during the production of chlorophenols and chlorobenzenes, which are widely used as intermediates in the manufacturing of pesticides, pharmaceuticals, and other chemical products. The synthesis of these chlorinated aromatic compounds can lead to the formation of various PCDE congeners through condensation reactions.

Municipal waste incineration is another significant source of PCDEs in the environment. The combustion of chlorine-containing materials in the waste stream can lead to the de novo synthesis of PCDEs, which are then released into the atmosphere via flue gases and fly ash.

While comprehensive, congener-specific emission inventories for PCDEs are not widely available, research on related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provides a framework for how such inventories could be developed. These inventories are typically created by combining production and usage data with emission factors for different sources. However, the unintentional and byproduct nature of PCDE formation makes it challenging to develop accurate emission estimates.

The following tables provide a summary of the general sources of PCDEs and the typical concentration ranges of total PCDEs found in various environmental matrices. It is important to note that data specific to the this compound congener is scarce in the scientific literature.

Table 1: Major Sources of Polychlorinated Diphenyl Ethers (PCDEs)

| Source Category | Specific Examples |

| Industrial Processes | Production of chlorophenols and chlorobenzenes |

| Manufacturing of pesticides and herbicides | |

| Pulp and paper bleaching | |

| Combustion Processes | Municipal and industrial waste incineration |

| Combustion of fossil fuels | |

| Legacy Sources | Leaching from old landfills and contaminated sites |

Table 2: General Concentration Ranges of Total PCDEs in Environmental Media

Note: Data specific to this compound is not available in the reviewed literature. The concentrations below represent the sum of multiple PCDE congeners and can vary significantly based on proximity to sources and other environmental factors.

| Environmental Matrix | Concentration Range | Key Findings |

| Sediment | ng/g dry weight | Sediments act as a major sink for PCDEs, with concentrations varying widely depending on the level of industrialization and historical contamination of the area. |

| Biota (Fish Tissue) | ng/g lipid weight | PCDEs are lipophilic and can bioaccumulate in aquatic organisms. Higher trophic level species often exhibit higher concentrations. |

| Industrial Effluents | ng/L | Wastewater from chemical manufacturing plants can be a direct source of PCDEs into aquatic environments. |

Detailed research into the congener-specific distribution of PCDEs from various sources is necessary to accurately assess the environmental risks posed by individual compounds like this compound. The development of specific emission inventories would be a critical step in managing and potentially reducing the release of these persistent organic pollutants into the environment.

Environmental Fate and Transformation Pathways of Dichlorodiphenyl Ethers

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily through the action of light (photolysis) and heat (thermolysis).

Photolytic Transformation Processes in Aqueous and Atmospheric Phases

Photolysis, or photodegradation, is a critical abiotic process for the transformation of diphenyl ether compounds in the environment. Exposure to sunlight in surface waters and the atmosphere can initiate several chemical reactions. The absorption of ultraviolet (UV) radiation provides the energy needed to break chemical bonds, leading to the degradation of the parent compound. For chlorinated diphenyl ethers, key photolytic pathways include photodechlorination, C-O bond cleavage, and photocyclization.

Photodechlorination Pathways and Kinetics

Photodechlorination is a primary degradation pathway for chlorinated aromatic compounds. In this process, the absorption of UV light leads to the cleavage of a carbon-chlorine (C-Cl) bond. For 2,3'-dichlorodiphenyl ether, this would result in the stepwise removal of chlorine atoms, producing monochlorodiphenyl ether isomers and eventually the parent diphenyl ether molecule. Studies on similar compounds, such as polychlorinated biphenyls (PCBs), show that irradiation in solvents like hexane (B92381) and methanol (B129727) leads to dechlorinated products. This process is significant as it reduces the degree of chlorination, which can alter the toxicity and persistence of the compound.

C-O Bond Photodissociation and Formation of Phenolic Products

Another significant photochemical reaction is the cleavage of the carbon-oxygen (C-O) ether bond. This photodissociation pathway breaks the this compound molecule into two separate aromatic rings. This process typically results in the formation of phenolic products, such as chlorophenols. The specific products would be 2-chlorophenol (B165306) and 3-chlorophenol (B135607), depending on which side of the ether linkage the cleavage occurs. The reaction mechanism can be influenced by the solvent and pH of the medium. For some diphenyl ether herbicides, this C-O cleavage has been proposed to occur via a photo-induced, base-catalyzed mechanism in water.

Photocyclization Leading to Polychlorinated Dibenzofurans (PCDFs)

A transformation pathway of significant environmental concern is the photocyclization of dichlorodiphenyl ethers to form polychlorinated dibenzofurans (PCDFs). This intramolecular reaction involves the formation of a new bond between the two phenyl rings, followed by the elimination of a molecule (such as H₂ or HCl), resulting in the stable, fused ring structure of a dibenzofuran. In the case of this compound, this process could lead to the formation of specific dichlorodibenzofuran isomers. The formation of PCDFs is highly significant because these compounds are often more toxic and persistent than the parent diphenyl ether.

| Photolytic Pathway | Description | Potential Products from this compound |

| Photodechlorination | Stepwise removal of chlorine atoms from the aromatic rings. | 2-chlorodiphenyl ether, 3-chlorodiphenyl ether, Diphenyl ether |

| C-O Bond Photodissociation | Cleavage of the ether linkage. | 2-chlorophenol, 3-chlorophenol |

| Photocyclization | Intramolecular ring closure. | Dichlorodibenzofurans (DCDFs) |

Thermal Decomposition Studies and Pyrolysis Mechanisms

Thermal decomposition, or pyrolysis, occurs when organic compounds are subjected to high temperatures in the absence of oxygen. This process is relevant in industrial settings, waste incineration, and accidental fires. The pyrolysis of ethers generally proceeds through complex, high-energy chain reactions involving free radicals. For this compound, thermal decomposition would involve the cleavage of the C-O ether bonds and the C-Cl bonds. This process breaks the molecule down into smaller, and often hazardous, products.

Studies on the pyrolysis of related brominated flame retardants show the emission of substances like hydrogen bromide, phenol (B47542), and various brominated hydrocarbons. By analogy, the thermal decomposition of this compound is expected to produce hydrogen chloride (HCl), phenol, chlorophenols, and other chlorinated organic compounds. Similar to photocyclization, thermal stress can also promote the formation of PCDFs, which is a major concern during the combustion of chlorinated aromatic compounds.

| Condition | Process | Key Mechanisms | Potential Products |

| High Temperature (>500°C) | Pyrolysis | Free-radical chain reactions, C-O and C-Cl bond cleavage, Intramolecular cyclization | Hydrogen chloride (HCl), Phenol, Chlorophenols, Dichlorodibenzofurans (PCDFs), Carbon oxides |

Biotic Degradation and Biotransformation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are fundamental to the natural attenuation of pollutants in soil and sediment. The biotransformation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under anaerobic conditions, a key pathway is reductive dechlorination, where chlorine atoms on the aromatic rings are replaced by hydrogen atoms. This process has been observed for related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). For this compound, this would lead to the formation of monochlorinated diphenyl ethers and subsequently diphenyl ether.

Under aerobic conditions, bacteria may degrade the compound through different mechanisms. Some microorganisms can cleave the ether bond, breaking the molecule into smaller aromatic compounds like chlorophenols, which can then be further metabolized. For example, bacteria from the genus Rhodococcus have been shown to be capable of utilizing a related compound, 2,2'-dichlorodiisopropyl ether, as a sole source of carbon and energy. Other pathways involve the oxidation of the aromatic rings by dioxygenase enzymes, leading to the formation of dihydroxy-compounds that can be subsequently processed by the cell's metabolic machinery.

| Condition | Primary Pathway | Microorganisms (Examples) | Typical Transformation |

| Anaerobic | Reductive Dechlorination | Mixed microbial consortia | Removal of chlorine atoms |

| Aerobic | Ether Bond Cleavage / Ring Oxidation | Rhodococcus sp., Pseudomonas sp. | Cleavage into chlorophenols, ring hydroxylation |

Microbial Degradation in Environmental Systems

The ultimate fate of many organic pollutants in the environment is determined by microbial activity. Bacteria and fungi have evolved diverse enzymatic systems capable of transforming or completely degrading a wide range of synthetic compounds, including dichlorodiphenyl ethers. These processes occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, following distinct biochemical pathways.

Aerobic Biotransformation: Hydroxylation, Dehalogenation, and Ring Cleavage Pathways

Under aerobic conditions, the primary mechanism for the breakdown of dichlorodiphenyl ether involves the introduction of oxygen atoms into the aromatic rings, a process that destabilizes the molecule and initiates its degradation. This process typically follows a sequence of hydroxylation, dehalogenation, and aromatic ring cleavage.

Initial attack is often catalyzed by oxygenase enzymes, which incorporate one or two oxygen atoms into the substrate. For diphenyl ethers, studies on related compounds show that bacteria like Sphingomonas sp. utilize a 1,2-dioxygenation mechanism, yielding unstable phenolic hemiacetals. nih.gov This leads to the formation of hydroxylated intermediates, such as chlorophenols and chlorocatechols. nih.gov These catechols are key intermediates, as their aromatic rings can then be cleaved by other dioxygenase enzymes. This ring fission step breaks the stable aromatic structure, producing aliphatic acids that can be more readily metabolized by microorganisms through central metabolic pathways like the 3-oxoadipate (B1233008) pathway. nih.gov

Fungi, such as the white-rot fungus Trametes versicolor, also degrade halogenated diphenyl ethers through hydroxylation. researchgate.netresearchgate.net This is followed by ring cleavage to produce compounds like chlorinated phenoxymuconic acids. researchgate.net The degradation of 4-chlorodiphenyl ether by T. versicolor, for example, yields chlorinated ring cleavage products and 4-chlorophenol (B41353) as an intermediate. researchgate.net

Anaerobic Biotransformation: Reductive Dechlorination Processes

In anaerobic environments, such as saturated soils, sediments, and certain groundwater aquifers, a different primary transformation process occurs: reductive dechlorination. This is a respiratory process, termed organohalide respiration, where certain specialized bacteria use chlorinated compounds as terminal electron acceptors in the absence of oxygen, sequentially removing chlorine atoms and replacing them with hydrogen. researchgate.netfrontiersin.org

While direct evidence for this compound is limited, extensive research on structurally similar compounds like polychlorinated biphenyls (PCBs), chlorinated dioxins, and chlorobenzenes demonstrates this pathway's significance. wikipedia.org Bacteria from the genus Dehalococcoides are key organisms in this process, known for their ability to dechlorinate a wide array of chlorinated aromatic pollutants. wikipedia.org For instance, Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate various chlorinated aromatic compounds. nih.gov This process reduces the toxicity of the compounds and can make them more susceptible to further degradation by other microorganisms.

Characterization of Key Microbial Strains and Consortia Involved

A number of microbial genera have been identified as key players in the degradation of diphenyl ethers and related chlorinated aromatic compounds. The specific strains and their capabilities often depend on the environmental conditions and the specific chemical structure of the pollutant.

Trametes versicolor : This white-rot fungus is well-documented for its ability to degrade various diphenyl ethers, including monochlorinated derivatives. researchgate.netresearchgate.net It utilizes its powerful oxidative enzyme systems to hydroxylate and cleave the aromatic rings. researchgate.net Studies on the closely related fungus Coriolus versicolor show it metabolizes chlorinated diphenyl ether herbicides via hydroxylation, dechlorination, and nitro-reduction reactions. nih.gov

Rhodococcus : Species within this genus, such as Rhodococcus jostii, are known for their broad metabolic capabilities against aromatic compounds, including PCBs. nih.gov They possess potent dioxygenase enzymes that can initiate the aerobic degradation cascade. Rhodococcus strains can also degrade a variety of alkyl ethers, indicating a versatile enzymatic machinery applicable to the ether bond. nih.gov

Trichosporon : This yeast genus has been shown to metabolize diphenyl ether through hydroxylation and subsequent ortho-fission of the aromatic ring, a pathway similar to that observed in Trametes versicolor. researchgate.net

Dehalococcoides : This is the cornerstone genus for anaerobic reductive dechlorination. wikipedia.org Strains like Dehalococcoides mccartyi are obligate organohalide-respiring bacteria, meaning they depend on chlorinated compounds for their energy metabolism. wikipedia.org They are the only bacteria known to transform highly chlorinated compounds like PCBs and dioxins, making them critical for the natural attenuation of these pollutants in anaerobic settings. wikipedia.org

Pseudomonas : Various Pseudomonas species are renowned for their ability to degrade aromatic hydrocarbons. Strains grown on biphenyl (B1667301) have shown co-metabolic activity against DDT and its metabolite DDE, which share structural similarities with dichlorodiphenyl ether. nih.govresearchgate.net The degradation proceeds through the formation of dihydroxy-DDT, followed by meta-ring cleavage. researchgate.netsemanticscholar.org

Table 1: Key Microbial Genera in Dichlorodiphenyl Ether Transformation

| Microbial Genus | Transformation Process | Environmental Condition | Key Findings |

|---|---|---|---|

| Trametes | Aerobic Biotransformation | Aerobic | Degrades chlorinated diphenyl ethers via hydroxylation and ring cleavage. researchgate.netresearchgate.net |

| Rhodococcus | Aerobic Biotransformation | Aerobic | Degrades related compounds like PCBs and alkyl ethers. nih.govnih.gov |

| Trichosporon | Aerobic Biotransformation | Aerobic | Metabolizes diphenyl ether through hydroxylation and ring fission. researchgate.net |

| Dehalococcoides | Anaerobic Reductive Dechlorination | Anaerobic | Key genus for organohalide respiration of chlorinated aromatics like PCBs. wikipedia.org |

| Pseudomonas | Aerobic Biotransformation | Aerobic | Co-metabolizes structurally similar compounds (DDT) via dioxygenation. nih.govresearchgate.net |

Enzymatic Mechanisms Underlying Microbial Transformation

The microbial transformation of dichlorodiphenyl ether is mediated by specific enzymes that catalyze the key reaction steps. The class of enzyme involved is largely dictated by the presence or absence of oxygen.

Dioxygenases : In aerobic bacteria like Pseudomonas and Rhodococcus, aromatic ring-hydroxylating dioxygenases are crucial for initiating the degradation of compounds like diphenyl ethers. researchgate.net These multi-component enzymes incorporate both atoms of a molecular oxygen (O₂) into the aromatic ring to form a cis-dihydrodiol. nih.gov This product is then dehydrogenated to form a catechol, which is the substrate for ring-cleavage dioxygenases. researchgate.net The biphenyl dioxygenase found in many PCB-degrading bacteria is a well-studied example with broad substrate specificity that likely acts on dichlorodiphenyl ethers. nih.gov

Monooxygenases : These enzymes incorporate a single oxygen atom from O₂ into the substrate. nih.gov In fungi, cytochrome P450 monooxygenases are implicated in the initial hydroxylation of diphenyl ethers. nih.gov Inhibition studies with piperonyl butoxide, a known cytochrome P450 inhibitor, have been shown to suppress the hydroxylation of chlorinated diphenyl ether herbicides by Coriolus versicolor, confirming the enzyme's role. nih.gov Similarly, in some aerobic bacteria, monooxygenases can hydroxylate aromatic rings to prime them for cleavage. mdpi.com

Reductive Dehalogenases : Under anaerobic conditions, the key enzymes are reductive dehalogenases, which are central to the organohalide respiration performed by bacteria like Dehalococcoides. frontiersin.org These enzymes catalyze the removal of chlorine atoms, transferring electrons to the chlorinated compound in a process that is vital for the bacteria's energy conservation. researchgate.net

Plant-Mediated Biotransformation and Uptake

Phytoremediation is a technology that utilizes plants to remove, degrade, or stabilize environmental contaminants. researchgate.net For hydrophobic organic compounds like dichlorodiphenyl ethers, plant uptake is a complex process governed by the chemical's properties and the plant's physiology.

Once inside the plant, dichlorodiphenyl ether could be subject to metabolic transformation through enzymatic processes similar to those in other organisms, including hydroxylation and conjugation with molecules like glucose or glutathione, to form more water-soluble and less toxic metabolites. nih.gov These metabolites may then be sequestered in plant vacuoles or bound to cell wall components like lignin. mdpi.com

Environmental Persistence and Partitioning Behavior Modeling

These models use key chemical-specific parameters to simulate environmental behavior:

Octanol-Water Partition Coefficient (Kow) : This parameter indicates a chemical's hydrophobicity and its tendency to partition into organic phases (like lipids in organisms or soil organic carbon) rather than water. A high log Kow value suggests a potential for bioaccumulation and strong sorption to soil and sediment.

Soil Organic Carbon-Water Partition Coefficient (Koc) : This value normalizes the sorption of a chemical to soil or sediment based on the organic carbon content, which is the primary sorbent for hydrophobic organic compounds. ecetoc.orgnih.gov A high Koc value indicates that the chemical will be relatively immobile in soil and less likely to leach into groundwater. wa.gov

Henry's Law Constant (H') : This dimensionless constant describes the partitioning of a chemical between air and water, indicating its volatility.

Table 2: Key Parameters in Environmental Fate Modeling

| Parameter | Symbol | Description | Implication for Dichlorodiphenyl Ethers |

|---|---|---|---|

| Octanol-Water Partition Coefficient | Kow | Ratio of a chemical's concentration in octanol (B41247) vs. water; measures hydrophobicity. | High value expected, indicating potential for bioaccumulation and sorption. |

| Soil Organic Carbon-Water Partition Coefficient | Koc | Measures the tendency of a chemical to bind to organic carbon in soil/sediment. ecetoc.org | High value expected, indicating low mobility in soil and accumulation in sediment. |

| Henry's Law Constant | H' | Ratio of a chemical's concentration in air vs. water; measures volatility. | Moderate value expected, allowing for some atmospheric transport. |

| Degradation Half-life | t½ | Time required for 50% of the chemical to degrade in a specific medium (air, water, soil). | Expected to be long, contributing to high environmental persistence. |

| Overall Persistence | Pov | The residence time of a chemical in the total multimedia environment. ecetoc.org | Expected to be significant due to slow degradation and strong partitioning to solids. |

Advanced Analytical Methodologies for the Detection and Quantification of Dichlorodiphenyl Ethers

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental to the analysis of dichlorodiphenyl ethers, providing the necessary separation of complex mixtures and enabling precise identification and quantification.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like dichlorodiphenyl ethers. When coupled with an Electron Capture Detector (ECD), it offers exceptional sensitivity for halogenated compounds. measurlabs.com The ECD is highly selective for electronegative compounds, making it particularly suitable for detecting chlorinated substances at trace levels in environmental samples. measurlabs.comthermofisher.com This high sensitivity allows for the detection of minute concentrations of dichlorodiphenyl ethers, which is critical for environmental monitoring. measurlabs.com

For more definitive identification and structural elucidation, GC is often coupled with a mass spectrometer (MS). researchgate.net GC-MS provides not only retention time data but also mass spectra of the eluted compounds. This dual information significantly enhances the confidence in compound identification. labrulez.com The mass spectrometer can be operated in various modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity and selectivity for target analytes. agilent.com Triple quadrupole mass spectrometry (GC-MS/MS) further improves selectivity and reduces matrix interferences, which is particularly beneficial when analyzing complex environmental samples. agilent.com

| Detector | Principle | Selectivity | Sensitivity | Application Notes |

|---|---|---|---|---|

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. measurlabs.com | Highly selective for halogenated compounds. measurlabs.com | Extremely high, up to 1,000 times more sensitive than FID for suitable compounds. measurlabs.com | Ideal for trace analysis of chlorinated compounds like dichlorodiphenyl ethers in environmental samples. measurlabs.comthermofisher.com |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Universal, but can be made highly selective using techniques like SIM or MS/MS. agilent.com | High, with the ability to achieve low detection limits. | Provides structural information for definitive compound identification. labrulez.com GC-MS/MS offers enhanced specificity in complex matrices. agilent.com |

While GC is a common choice, High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique, particularly for less volatile or thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), HPLC provides a highly sensitive and selective analytical method. csbsju.edu HPLC-MS/MS is capable of analyzing a wide range of compounds and can be applied to the analysis of dichlorodiphenyl ethers, especially in complex matrices where derivatization for GC analysis is not desirable.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can aid in the identification of unknown compounds and the confirmation of target analytes. chemrevise.org When coupled with HPLC, HRMS techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry offer the ability to perform non-targeted screening of environmental samples. researchgate.net This is particularly useful for identifying a broad range of contaminants, including various dichlorodiphenyl ether congeners, without the need for specific analytical standards for each compound. researchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown compound, greatly facilitating its identification. nih.gov

Optimization of Sample Preparation and Extraction Techniques (e.g., Solid-Phase Microextraction) for Diverse Environmental Matrices

The analysis of dichlorodiphenyl ethers in environmental matrices such as water, soil, and sediment requires effective sample preparation to isolate and concentrate the analytes of interest. researchgate.net Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. agilent.com In SPME, a coated fiber is exposed to the sample, and the analytes partition between the sample matrix and the fiber coating. agilent.com The extracted analytes are then thermally desorbed into the GC for analysis. nih.gov

The efficiency of SPME depends on several factors, including the choice of fiber coating, extraction time, and temperature. For dichlorodiphenyl ethers, which are semi-volatile compounds, a polydimethylsiloxane (PDMS) coating is often suitable. agilent.com The optimization of these parameters is crucial for achieving high sensitivity and reproducibility. SPME can be performed in two modes: direct immersion, where the fiber is placed directly into a liquid sample, and headspace, where the fiber is exposed to the vapor phase above the sample. agilent.commdpi.com

Other sample preparation techniques for solid matrices include pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE), which use elevated temperatures and pressures to enhance extraction efficiency. epa.gov For aqueous samples, solid-phase extraction (SPE) is a widely used technique for concentrating analytes from large volumes of water. epa.gov

Application of Suspect and Non-Target Screening Approaches for Comprehensive Analysis

Suspect and non-target screening (SNTS) are emerging analytical strategies for identifying a wide range of chemicals in environmental samples. rsc.orgnih.gov These approaches utilize high-resolution mass spectrometry (HRMS) to detect a large number of chemical features in a sample. au.dk

In suspect screening, a list of potential contaminants is created based on prior knowledge of chemical use or predicted environmental occurrence. The HRMS data is then searched for the accurate masses of these suspected compounds. washington.edu This approach allows for the tentative identification of compounds for which analytical standards may not be readily available.

Non-target screening, on the other hand, aims to identify all detectable compounds in a sample without any preconceived list. researchgate.net This is a more comprehensive approach that can lead to the discovery of new and emerging contaminants. rsc.org Data processing in non-target screening is complex and involves feature detection, peak picking, and compound identification through library searching and fragmentation analysis. researchgate.net The application of SNTS can provide a more complete picture of the contamination profile of a sample, including the presence of various dichlorodiphenyl ether congeners and their transformation products.

Isomer-Specific Analysis and Characterization of Dichlorodiphenyl Ether Congeners

Dichlorodiphenyl ethers can exist as numerous isomers, or congeners, depending on the position of the chlorine atoms on the two phenyl rings. mdpi.com Different congeners can have different physical-chemical properties and toxicological profiles. Therefore, isomer-specific analysis is crucial for a thorough environmental assessment. researchgate.netnih.gov

High-resolution capillary gas chromatography is the primary technique for the separation of dichlorodiphenyl ether congeners. researchgate.net The choice of the GC column stationary phase is critical for achieving the desired separation. By using long capillary columns and optimizing the temperature program, it is possible to separate a large number of congeners. researchgate.netresearchgate.net

The identification of individual congeners is typically achieved by comparing their retention times with those of authentic standards. researchgate.net Mass spectrometry is also essential for confirming the identity of each congener and for distinguishing between co-eluting isomers based on their mass spectra. researchgate.net The development of analytical methods capable of separating and identifying a wide range of dichlorodiphenyl ether congeners is an ongoing area of research. researchgate.net

| Technique | Key Features | Advantages for Dichlorodiphenyl Ether Analysis |

|---|---|---|

| GC-ECD | High sensitivity to halogenated compounds. measurlabs.com | Excellent for trace-level quantification of chlorinated ethers. measurlabs.comthermofisher.com |

| GC-MS/MS | High selectivity and reduced matrix effects. agilent.com | Provides confident identification and quantification in complex samples. agilent.com |

| HPLC-HRMS | Accurate mass measurement for formula determination. chemrevise.org | Enables suspect and non-target screening for a broad range of congeners and transformation products. researchgate.net |

| SPME | Solvent-free and simple sample preparation. agilent.com | Efficiently concentrates dichlorodiphenyl ethers from various matrices. nih.gov |

Structure Activity Relationship Sar Studies in Environmental Contexts

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the environmental behavior of chemicals like 2,3'-Dichlorodiphenyl ether. These models establish mathematical relationships between the chemical's structural properties, known as molecular descriptors, and its environmental properties and activities.

Correlation of Molecular Descriptors with Environmental Transport and Fate

The environmental transport and ultimate fate of this compound are governed by a variety of physicochemical properties that can be predicted using QSAR models. These models correlate specific molecular descriptors with key environmental parameters. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, general models for polychlorinated diphenyl ethers (PCDEs) provide valuable insights.

Key molecular descriptors that are typically correlated with the environmental transport and fate of PCDEs include:

Lipophilicity (log P): The octanol-water partition coefficient is a critical descriptor that indicates a chemical's tendency to partition into fatty tissues of organisms and organic matter in soil and sediment. A higher log P value for this compound would suggest a greater potential for bioaccumulation and sorption to environmental matrices, thereby reducing its mobility in water.

Molecular Weight and Volume: These fundamental descriptors influence diffusion rates and transport across biological membranes and environmental interfaces.

Polarizability: This descriptor relates to the ease with which the electron cloud of the molecule can be distorted. It can influence intermolecular interactions, affecting properties like vapor pressure and solubility.

Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are indicative of a molecule's reactivity and susceptibility to degradation reactions.

The table below illustrates the types of molecular descriptors and their general correlation with the environmental transport and fate of chlorinated aromatic compounds.

| Molecular Descriptor | Environmental Process Influenced | General Correlation |

| Octanol-Water Partition Coefficient (log P) | Bioaccumulation, Soil/Sediment Sorption | Positive correlation with increased partitioning |

| Water Solubility | Mobility in Aquatic Systems | Negative correlation with increased sorption |

| Vapor Pressure | Atmospheric Transport | Positive correlation with increased volatilization |

| Henry's Law Constant | Air-Water Partitioning | Positive correlation with increased partitioning to air |

| Molecular Connectivity Indices | Overall Transport and Fate | Correlates with various partitioning behaviors |

Influence of Chlorination Pattern on Reactivity and Degradability

The specific arrangement of chlorine atoms on the diphenyl ether backbone, known as the chlorination pattern, profoundly influences the reactivity and degradability of this compound. The presence of chlorine atoms at the 2 and 3' positions dictates its susceptibility to various degradation processes, including photoreactivity and biotransformation.

Photoreactivity: The absorption of ultraviolet (UV) radiation can lead to the photodegradation of chlorinated aromatic compounds. The chlorination pattern affects the molecule's absorption spectrum and the efficiency of photochemical reactions. For diphenyl ethers, the presence of chlorine atoms can alter the electron distribution within the aromatic rings, influencing the energy required for excitation and subsequent reactions like reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. The ortho (position 2) and meta (position 3') substitution in this compound creates an asymmetric electronic environment that can influence its photoreactivity compared to more symmetrically substituted congeners.

Biotransformation Susceptibility: The susceptibility of this compound to microbial degradation is also heavily dependent on its chlorination pattern. The position of chlorine atoms can affect the ability of microbial enzymes, such as dioxygenases, to attack the aromatic rings. Generally, less chlorinated diphenyl ethers are more susceptible to biodegradation. The presence of an ortho chlorine in this compound may sterically hinder the initial enzymatic attack on that ring. The meta substitution on the second ring also influences the electronic properties and, consequently, the susceptibility to microbial metabolism. Degradation pathways for chlorinated diphenyl ethers often involve hydroxylation followed by ether bond cleavage.

The table below summarizes the influence of the chlorination pattern on the degradation of chlorinated diphenyl ethers.

| Degradation Process | Influence of Chlorination Pattern |

| Photoreactivity | The number and position of chlorine atoms affect the UV absorption and quantum yield of degradation. Ortho and meta substitutions can lead to different degradation rates and products compared to para substitutions. |

| Biotransformation | Lower chlorinated congeners are generally more biodegradable. The presence of chlorine atoms at specific positions can block enzymatic attack or direct the metabolic pathway. Ortho substitution can sterically hinder dioxygenase enzymes. |

Conformational Analysis and its Implications for Environmental Interactions and Reactivity

For this compound, the presence of a chlorine atom at the ortho position (position 2) on one ring introduces significant steric hindrance, which will influence the stable conformations. This steric clash will likely force the phenyl rings into a more twisted arrangement compared to unsubstituted diphenyl ether. This twisted conformation has several important implications:

Receptor Binding: The specific three-dimensional shape of this compound is crucial for its potential to bind to biological receptors, such as the aryl hydrocarbon receptor (AhR), which can mediate toxic responses. A more twisted conformation may reduce the planarity of the molecule, potentially lowering its binding affinity to such receptors compared to more planar congeners.

Environmental Partitioning: The molecular shape affects how the molecule packs into solid phases and interacts with surfaces. The non-planar conformation of this compound will influence its sorption to soil organic matter and sediments.

Computational chemistry methods, such as density functional theory (DFT), can be used to calculate the potential energy surface for the rotation around the ether bond, identifying the most stable conformations and the energy barriers between them.

The table below outlines the key aspects of the conformational analysis of this compound and their environmental implications.

| Conformational Parameter | Description | Environmental Implication |

| Dihedral Angles | The angles between the planes of the two phenyl rings. | Determines the overall molecular shape, influencing receptor binding and environmental partitioning. |

| Rotational Energy Barrier | The energy required to rotate one phenyl ring relative to the other. | Affects the flexibility of the molecule and the accessibility of different conformations for reaction. |

| Stable Conformations | The low-energy spatial arrangements of the molecule. | The predominant shapes of the molecule in the environment, which dictate its interactions and reactivity. |

Ecological Implications and Ecotoxicological Effects in Non Human Organisms

Molecular Mechanisms of Interaction with Biological Systems (Non-human)

Polychlorinated diphenyl ethers (PCDEs) are known to interact with biological systems in various ways, often leading to adverse effects such as hepatic oxidative stress, immunosuppression, and endocrine disruption in organisms. nih.gov The specific molecular mechanisms for 2,3'-Dichlorodiphenyl ether are not well-documented, but insights can be drawn from the broader class of diphenyl ether compounds.

Diphenyl ether herbicides are recognized as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species that cause lipid peroxidation and rapid cell membrane disruption in plants. nih.gov

While this mechanism is well-established for many herbicidal diphenyl ethers, specific studies on the inhibitory effect of this compound on PPO in any plant or other non-human organism are currently unavailable in the scientific literature. The herbicidal activity of diphenyl ethers is highly dependent on the specific arrangement and type of substituent groups on the phenyl rings. Therefore, while it is plausible that this compound could inhibit PPO, dedicated research is required to confirm this and determine its potency.

Bioavailability and Uptake Dynamics in Environmental Receptor Organisms

The bioavailability and uptake of chlorinated diphenyl ethers in the environment are governed by their physicochemical properties, such as hydrophobicity. Generally, these compounds are lipophilic and tend to bioaccumulate in the fatty tissues of organisms. nih.gov

Specific data on the bioavailability, uptake, and elimination kinetics for this compound in environmental organisms are not available. However, a study on other chlorinated diphenyl ethers in brook trout (Salvelinus fontinalis) provides valuable insights into the potential behavior of this compound. The study demonstrated rapid uptake of 4-chlorodiphenyl ether, 2,4-dichlorodiphenyl ether, 2,4,4'-trichlorodiphenyl ether, and 2,4,5,4'-tetrachlorodiphenyl ether from water. nih.gov The depuration (elimination) of these compounds was slow, with half-lives ranging from 3.9 to 63 days, indicating a significant potential for bioaccumulation. nih.gov

The toxicokinetics of these chlorinated diphenyl ethers in trout were described by a one-compartment model with zero-order absorption and first-order elimination. nih.gov The compounds were initially distributed to the blood and liver before being redistributed to adipose tissue and muscle. nih.gov Given the structural similarities, it is likely that this compound would exhibit similar uptake and slow elimination patterns in fish and other aquatic organisms, leading to its persistence in biological tissues.

Table 1: Predicted Maximum Body Burdens of Various Chlorinated Diphenyl Ethers in Trout

| Compound | Predicted Maximum Body Burden (µg/g) in Trout Exposed to 100 µg/L in Water |

| 4-Chlorodiphenyl ether | 146 |

| 2,4-Dichlorodiphenyl ether | 316 |

| 2,4,4'-Trichlorodiphenyl ether | 1381 |

| 2,4,5,4'-Tetrachlorodiphenyl ether | 930 |

| Data from a study on brook trout (Salvelinus fontinalis). nih.gov Data for this compound is not available. |

Comparative Ecotoxicology Across Diverse Non-Human Species and Trophic Levels

There is a significant gap in the scientific literature regarding the comparative ecotoxicology of this compound. No studies have been identified that directly compare its toxicity across different non-human species or trophic levels.

To provide some context, ecotoxicological data for a closely related isomer, 3,4'-Dichlorodiphenyl ether, is available and indicates high toxicity to aquatic organisms. The following table summarizes the acute toxicity of 3,4'-Dichlorodiphenyl ether to representatives of different trophic levels: a primary producer (algae), a primary consumer (crustacean), and a secondary consumer (fish).

Table 2: Acute Ecotoxicity of 3,4'-Dichlorodiphenyl ether to Aquatic Organisms

| Test Organism | Trophic Level | Endpoint | Concentration (mg/L) | Exposure Duration |

| Desmodesmus subspicatus (Green Algae) | Primary Producer | EC50 (growth inhibition) | 0.024 | 72 hours |

| Daphnia magna (Water Flea) | Primary Consumer | EC50 (immobilization) | 0.149 | 48 hours |

| Danio rerio (Zebrafish) | Secondary Consumer | LC50 (mortality) | 0.286 | 96 hours |

| Data from a safety data sheet for 3,4'-Dichlorodiphenyl ether. echemi.com Data for this compound is not available. |

The data for 3,4'-Dichlorodiphenyl ether suggests that this compound is very toxic to aquatic life, with the algae being the most sensitive organism. echemi.com It is plausible that this compound exhibits a similar toxicity profile, but empirical data is needed to confirm this. The differential sensitivity across trophic levels highlights the potential for this class of compounds to disrupt aquatic ecosystem structure and function.

Research Gaps and Future Research Directions for 2,3 Dichlorodiphenyl Ether

Elucidation of Undiscovered Environmental Transformation Pathways

The complete environmental transformation of 2,3'-Dichlorodiphenyl ether remains largely uncharacterized. While general pathways for PCDEs, such as biodegradation and photolysis, are presumed to occur, the specific routes, rates, and resulting transformation products for this particular isomer are not well understood.

Current Research Gaps:

Biotic Transformation: Limited information exists on the microbial communities and enzymatic systems capable of degrading this compound under various environmental conditions (e.g., aerobic, anaerobic). The specific metabolites formed during microbial degradation are also largely unknown.

Abiotic Transformation: While photolytic degradation is a likely transformation pathway in atmospheric and aquatic environments, the quantum yields, reaction kinetics, and the influence of environmental matrices (e.g., dissolved organic matter, particulate matter) on the photodegradation of this compound have not been thoroughly investigated. Other abiotic processes, such as hydrolysis and reactions with hydroxyl radicals, also warrant further examination.

Formation of Toxic Byproducts: The potential for this compound to be a precursor to the formation of more toxic compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), under certain environmental or industrial conditions (e.g., combustion) is a critical and underexplored area.

Future Research Directions:

Microcosm and Field Studies: Conduct controlled laboratory microcosm studies using diverse environmental samples (e.g., soil, sediment, water) to identify microbial consortia and isolated strains capable of degrading this compound. These studies should aim to elucidate metabolic pathways and identify key transformation products. Field studies in contaminated areas would be invaluable for validating laboratory findings.

Photodegradation Experiments: Perform detailed photodegradation studies under simulated environmental conditions to determine the reaction kinetics, identify photoproducts, and assess the influence of sensitizers and quenchers commonly found in natural waters.

Advanced Analytical Techniques: Employ high-resolution mass spectrometry and other advanced analytical techniques to identify and quantify trace levels of transformation products, including potential toxic byproducts like PCDD/Fs.

Development of Novel Remediation and Mitigation Strategies

Effective and sustainable remediation technologies for environments contaminated with this compound are lacking. Research into innovative and cost-effective strategies is essential for managing existing contamination and preventing further environmental spread.

Current Research Gaps:

Limited Remediation Data: There is a scarcity of studies specifically focused on the remediation of this compound. The efficacy of existing technologies, such as advanced oxidation processes (AOPs), bioremediation, and phytoremediation, for this specific congener has not been systematically evaluated.

Applicability of Existing Technologies: While technologies have been developed for other persistent organic pollutants (POPs) like PCBs, their direct applicability and efficiency for PCDEs, and specifically this compound, are uncertain due to differences in their physicochemical properties.

Green and Sustainable Approaches: The development of environmentally friendly and sustainable remediation techniques, such as bioremediation and phytoremediation, for PCDEs is in its nascent stages.

Future Research Directions:

Advanced Oxidation Processes (AOPs): Investigate the effectiveness of various AOPs, including ozonation, Fenton and photo-Fenton processes, and photocatalysis, for the degradation of this compound in water and soil matrices. Research should focus on optimizing reaction conditions and understanding the degradation mechanisms.

Enhanced Bioremediation: Explore strategies to enhance the bioremediation of this compound, such as bioaugmentation with specific microbial strains or consortia and biostimulation by adding nutrients or electron acceptors. The potential for co-metabolism with other substrates should also be investigated.

Phytoremediation Potential: Evaluate the potential of different plant species for the uptake, translocation, and transformation of this compound. Research should also focus on the role of plant-associated microorganisms in the rhizosphere for enhanced degradation.

Combined Remediation Approaches: Investigate the synergistic effects of combining different remediation technologies, such as chemical oxidation followed by bioremediation, to achieve more complete and efficient removal of this compound from contaminated sites.

Advanced Predictive Modeling for Environmental Behavior and Accumulation

Accurate predictive models are essential tools for understanding the environmental fate, transport, and bioaccumulation of this compound. The development and validation of such models are hampered by a lack of empirical data for this specific congener.

Current Research Gaps:

Lack of Specific Physicochemical Data: Key physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant, are not well-documented, which limits the accuracy of environmental fate models.

Limited Bioaccumulation Data: Experimental data on the bioaccumulation and biomagnification of this compound in different trophic levels are scarce, making it difficult to develop and validate reliable bioaccumulation models.

Model Parameterization and Validation: Existing multimedia environmental models and quantitative structure-activity relationship (QSAR) models often lack specific parameterization for individual PCDE congeners, including this compound, and require validation with field data.

Future Research Directions:

Determination of Physicochemical Properties: Conduct precise experimental measurements of the key physicochemical properties of this compound to provide a solid foundation for model development.

Development of Congener-Specific QSARs: Develop and validate QSAR models specifically for predicting the bioaccumulation potential of individual PCDE congeners, including this compound, based on their molecular structures.

Multimedia Fate and Transport Modeling: Utilize and refine multimedia environmental models to simulate the partitioning, transport, and fate of this compound in various environmental compartments. These models should be validated using available monitoring data.

Food Web Bioaccumulation Modeling: Develop and apply food web models to predict the transfer and biomagnification of this compound through aquatic and terrestrial food chains, helping to identify organisms at higher risk of exposure.

Comprehensive Spatiotemporal Monitoring of Emerging PCDEs in Underexplored Environmental Compartments

The full extent of environmental contamination by this compound and other emerging PCDEs is not yet known, particularly in remote and under-investigated regions. Comprehensive monitoring programs are needed to establish baseline levels, identify sources, and track long-term trends. A recent review highlighted the widespread presence of PCDEs in various environmental media, with total concentrations ranging from nanograms to micrograms per liter or gram. mdpi.com

Current Research Gaps:

Limited Spatial Coverage: Monitoring data for PCDEs, including this compound, are geographically sparse, with a significant lack of information from remote environments such as the Arctic, Antarctic, and deep-sea sediments.

Lack of Long-Term Temporal Trend Data: Continuous, long-term monitoring programs are necessary to understand the temporal trends of PCDEs in the environment, including the impact of regulatory actions and changes in industrial practices.

Analysis of Emerging Congeners: Many monitoring studies have focused on a limited number of PCDE congeners. There is a need for analytical methods that can detect and quantify a wider range of "emerging" or previously unmonitored congeners, including this compound.

Atmospheric Deposition: The role of atmospheric transport and deposition as a source of PCDEs to remote ecosystems is not well quantified.

Future Research Directions:

Global Monitoring Programs: Establish and expand global monitoring programs to include the analysis of a broad range of PCDE congeners in various environmental matrices (air, water, soil, sediment, biota) from diverse geographic locations, with a focus on remote and sensitive ecosystems.

Long-Term Environmental Specimen Banks: Utilize and establish long-term environmental specimen banks to retrospectively analyze temporal trends of PCDEs and to identify emerging congeners of concern.

Advanced Analytical Methodologies: Develop and validate more sensitive and comprehensive analytical methods for the simultaneous determination of a wide array of PCDE congeners in complex environmental samples.

Passive Sampling Techniques: Employ passive air and water sampling techniques to obtain time-integrated data on PCDE concentrations, which can provide a more accurate picture of long-term exposure levels and facilitate the identification of transport pathways.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2,3'-Dichlorodiphenyl ether with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) using chlorophenol derivatives and catalysts. For example, substituting chlorine atoms on dichlorobenzene (DCB) with methoxy groups via alkali-mediated reactions under controlled pH (e.g., pH = 12) can yield intermediates like 4,4'-dichlorodiphenyl ether, which can be further modified for positional isomerism . Structural analogs (e.g., 3,4'-Dichlorodiphenyl ether, CAS 55398-86-2) suggest similar synthetic routes with regioselective halogenation .

- Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity to minimize byproducts. Validate purity via GC-MS, as low-polarity intermediates may require vaporization for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.